9-Chloro-10-(dimethoxymethyl)anthracene
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Overview
Description
9-Chloro-10-(dimethoxymethyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 9th position and a dimethoxymethyl group at the 10th position of the anthracene ring system. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
Preparation Methods
Chemical Reactions Analysis
9-Chloro-10-(dimethoxymethyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthracene-9,10-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-Chloro-10-(dimethoxymethyl)anthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthracene derivatives.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy.
Mechanism of Action
The mechanism of action of 9-Chloro-10-(dimethoxymethyl)anthracene involves its interaction with molecular targets through its aromatic ring system. The chlorine and dimethoxymethyl groups influence its reactivity and interaction with other molecules. The pathways involved include electron transfer and energy transfer processes, which are crucial for its applications in photophysical and photochemical reactions .
Comparison with Similar Compounds
9-Chloro-10-(dimethoxymethyl)anthracene can be compared with other anthracene derivatives such as:
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Used in triplet–triplet annihilation upconversion systems.
9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and reactivity compared to other anthracene derivatives .
Properties
CAS No. |
848478-89-7 |
---|---|
Molecular Formula |
C17H15ClO2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
9-chloro-10-(dimethoxymethyl)anthracene |
InChI |
InChI=1S/C17H15ClO2/c1-19-17(20-2)15-11-7-3-5-9-13(11)16(18)14-10-6-4-8-12(14)15/h3-10,17H,1-2H3 |
InChI Key |
URNUZUZCDNVMTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C2C=CC=CC2=C(C3=CC=CC=C31)Cl)OC |
Origin of Product |
United States |
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